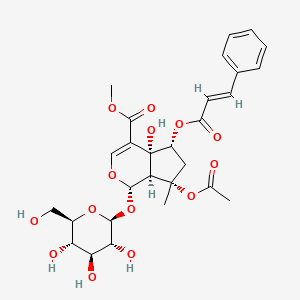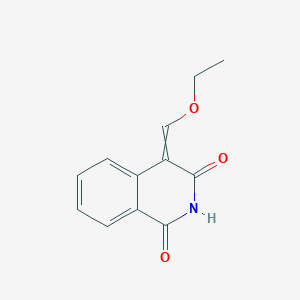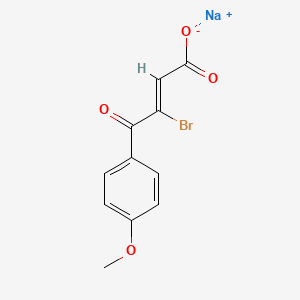
6-O-trans-Cinnamoylphlorigidoside B
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-O-trans-Cinnamoylphlorigidoside B often involves complex organic reactions. For instance, visible-light photoredox-catalyzed synthesis has been utilized for the synthesis of trans-oxiranes from trans-cinnamic acids, indicating a method that could potentially be applied or adapted for the synthesis of 6-O-trans-Cinnamoylphlorigidoside B derivatives (Chand et al., 2022). This method is noted for its facile, straightforward approach and good functional group tolerability.
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to elucidate the configuration and conformation of compounds. For compounds similar to 6-O-trans-Cinnamoylphlorigidoside B, gas electron diffraction aided by DFT calculations can provide detailed structural information, revealing the presence of stable conformers and their respective geometries (Egawa et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving trans-cinnamoyl derivatives can be diverse, including photodimerization to form cyclobutane dicarboxylic acids, indicating the reactivity of the cinnamoyl group under specific conditions (Amjaour et al., 2018). This could suggest pathways for modifying 6-O-trans-Cinnamoylphlorigidoside B or predicting its behavior under similar conditions.
Physical Properties Analysis
Understanding the physical properties of a compound like 6-O-trans-Cinnamoylphlorigidoside B involves studying its solubility, melting point, and other relevant characteristics. While specific data on 6-O-trans-Cinnamoylphlorigidoside B are not available, studies on related compounds provide a basis for inferring its physical behavior.
Chemical Properties Analysis
The chemical properties of 6-O-trans-Cinnamoylphlorigidoside B, such as its reactivity with various chemical agents and stability under different conditions, can be inferred from studies on similar compounds. For example, research on the reactivity of trans-cinnamaldehyde with radicals highlights the potential reactivity of the cinnamoyl moiety in various chemical environments (Smith et al., 1996).
Applications De Recherche Scientifique
Isolation and Structure Identification : 6-O-trans-Cinnamoylphlorigidoside B was isolated from the EtOH extract of the twigs and leaves of Callicarpa formosana var. formosana, and its structure was elucidated through extensive spectroscopic analysis (Wang et al., 2010).
Biological Activity in Model Organisms : In a study on the fruit of Gardenia jasminoides, compounds including 6-O-trans-Cinnamoylphlorigidoside B were isolated, and their effects on short-term memory in an Abeta transgenic drosophila model were examined. Some compounds showed potential antagonism against Alzheimer's disease (Yu et al., 2009).
Chemical Synthesis and Derivatives : Research on the chemical synthesis of acylated iridoid glycosides, similar to 6-O-trans-Cinnamoylphlorigidoside B, has provided insights into their structure and potential applications. Studies have isolated and characterized new acylated iridoid glycosides from various plant sources (Hosny & Rosazza, 1998).
Antioxidant Properties : A study conducted quantum-chemical calculations of trans-p-coumaric acid and trans-sinapinic acid, derivatives of cinnamic acids, to understand their strong antioxidant properties. These findings can provide a basis for the antioxidant potential of similar compounds like 6-O-trans-Cinnamoylphlorigidoside B (Urbaniak et al., 2012).
Neuroprotective Effects : The neuroprotective effects of trans-cinnamaldehyde, a related compound, were investigated, highlighting potential therapeutic applications against neurodegenerative diseases. This suggests potential research directions for 6-O-trans-Cinnamoylphlorigidoside B in similar contexts (Pyo et al., 2013).
Production and Bioconversion Studies : Studies on the production of cinnamaldehyde from trans-cinnamic acid using engineered Corynebacterium glutamicum provide insights into the bioconversion and synthesis processes that could be relevant for compounds like 6-O-trans-Cinnamoylphlorigidoside B (Son et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-O-trans-Cinnamoylphlorigidoside B are currently unknown. This compound is a natural product of Callicarpa, Verbenaceae
Pharmacokinetics
It is known that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it may have good bioavailability, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOXIVSWVZHOK-WYCHZZGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098719 | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-trans-Cinnamoylphlorigidoside B | |
CAS RN |
1246012-25-8 | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is known about the structure of 6-O-trans-Cinnamoylphlorigidoside B?
A1: 6-O-trans-Cinnamoylphlorigidoside B is a novel iridoid glycoside first isolated from the twigs and leaves of Callicarpa formosana var. formosana. [] While the study does not explicitly provide the molecular formula or weight, it states that the structure was elucidated by "extensive spectroscopic analysis." [] This suggests techniques like NMR and mass spectrometry were likely used to determine the structure, although the specific data is not provided in the abstract.
Q2: Has any research explored the potential biological activity of 6-O-trans-Cinnamoylphlorigidoside B?
A2: The provided research abstract focuses solely on the isolation and structural characterization of 6-O-trans-Cinnamoylphlorigidoside B. [] It does not mention any studies on its potential biological activity, pharmacological properties, or therapeutic applications. Further research is needed to explore these aspects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperazine](/img/no-structure.png)



